5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Overview
Description
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is an organic compound with the empirical formula C9H10N2O2 . It is used in various scientific applications, including medicinal research, drug development, and catalysis studies.
Molecular Structure Analysis
The molecular structure of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is represented by the SMILES stringCOc1ccnc2NC(=O)CCc12
. This indicates that the molecule contains a methoxy group (COc1), a naphthyridinone core (ccnc2NC(=O)CCc12), and a dihydro group (indicating the presence of two hydrogen atoms). Physical And Chemical Properties Analysis
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a solid compound . Its molecular weight is 178.19 . The compound’s InChI key, a unique identifier used to represent its molecular structure, isNCIFEDWUPPJNEZ-UHFFFAOYSA-N
.
Scientific Research Applications
Antitumor Activity
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its analogs have demonstrated potential in antitumor activity. A study by Tian et al. (2014) explored the synthesis of benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs, showing strong activity against KB-3-1 cell lines and significant inhibition of tumor growth in vivo. This suggests their potential as therapeutic agents in cancer treatment (Tian et al., 2014).
Synthesis Methodologies
Research by Fadel et al. (2014) focused on the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones using inverse electron-demand Diels–Alder reactions. This efficient synthetic route could be crucial for developing pharmaceuticals and other chemical products (Fadel et al., 2014).
Kinase Inhibitory Activity
A study by Wang et al. (2013) demonstrated that derivatives of 1,6-naphthyridine, specifically 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones, could serve as c-Met kinase inhibitors. This suggests potential applications in targeted cancer therapies (Wang et al., 2013).
Antimicrobial Activity
Research has also investigated the antimicrobial properties of naphthyridine derivatives. Kumar et al. (2010) synthesized 5,6-dihydro-3-arylnaphtho[1,2-b][1,8] naphthyridine derivatives and found them to exhibit antimicrobial activity, indicating potential use in treating bacterial infections (Kumar et al., 2010).
Antiallergy Agents
Sherlock et al. (1988) described substituted 1,8-naphthyridin-2(1H)-ones as a novel class of antiallergy agents, which showed potential in inhibiting allergic and nonallergic bronchospasm in animal models. This points towards their utility in developing new antiallergy medications (Sherlock et al., 1988).
Acetylcholinesterase Inhibitory Activity
Almansour et al. (2015) synthesized a series of hexahydro-1,6-naphthyridines and evaluated their acetylcholinesterase inhibitory activity. This could have implications for treating neurodegenerative diseases like Alzheimer's (Almansour et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-methoxy-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-4-5-10-9-6(7)2-3-8(12)11-9/h4-5H,2-3H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIFEDWUPPJNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)NC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670153 | |
Record name | 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
CAS RN |
1045855-18-2 | |
Record name | 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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